2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a benzyl group and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Acetohydrazide Formation: The acetohydrazide moiety is introduced by reacting acetic anhydride with hydrazine hydrate.
Condensation Reaction: Finally, the benzylpiperazine and acetohydrazide intermediates are condensed with 3-bromobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to a hydrazine derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Studies: The compound can be used in studies investigating the interaction of piperazine derivatives with biological targets.
Industrial Chemistry: It may find applications in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide is not fully understood, but it is believed to interact with specific molecular targets in the central nervous system. The piperazine ring may mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzylpiperazin-1-yl)acetohydrazide: Lacks the bromophenyl group, potentially altering its biological activity.
N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide: Lacks the piperazine ring, which may reduce its ability to interact with certain biological targets.
Uniqueness
2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide is unique due to the combination of the piperazine ring and the bromophenyl group, which may confer distinct biological properties and potential therapeutic applications.
Properties
CAS No. |
303103-95-9 |
---|---|
Molecular Formula |
C21H25BrN4O |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-1-(3-bromophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C21H25BrN4O/c1-17(19-8-5-9-20(22)14-19)23-24-21(27)16-26-12-10-25(11-13-26)15-18-6-3-2-4-7-18/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)/b23-17+ |
InChI Key |
YPKDBIJNKJARGQ-HAVVHWLPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2)/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.